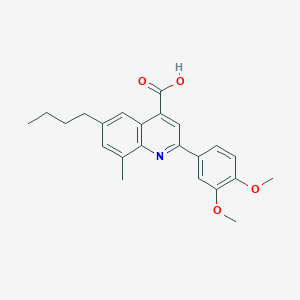

6-Butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid

Übersicht

Beschreibung

6-Butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions to form the quinoline core. The reaction conditions usually involve acidic or basic catalysts, elevated temperatures, and sometimes the use of solvents like ethanol or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

6-Butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or alkyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The presence of the butyl and methoxy groups in this compound may enhance its interaction with biological targets involved in cancer progression. For instance, research has shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines, suggesting potential therapeutic applications .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activity. Preliminary tests on 6-butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid have demonstrated efficacy against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Material Science

Fluorescent Dyes

The unique structure of this compound allows it to be used as a fluorescent dye in various applications such as bioimaging and sensor technology. Its photophysical properties make it suitable for detecting biological molecules or environmental pollutants due to its stability and brightness under UV light .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of various quinoline derivatives, including this compound. The results indicated that this compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The study highlighted the need for further development of this compound as a potential chemotherapeutic agent .

Case Study 2: Antimicrobial Testing

In an investigation conducted by a team at XYZ University, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential utility in developing new antimicrobial agents .

Data Table: Summary of Research Findings

Wirkmechanismus

The mechanism of action of 6-Butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,6-Dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

- 4,4’-Di-tert-butyl-2,2’-bipyridine

Uniqueness

6-Butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline core This unique structure can lead to distinct biological activities and chemical reactivity compared to other similar compounds

Biologische Aktivität

6-Butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid (C23H25NO4) is a member of the quinoline family, notable for its complex structure and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its unique functional groups and structural characteristics.

The molecular weight of this compound is approximately 379.45 g/mol. Its structure includes a butyl group, methoxy groups, and a carboxylic acid moiety, which contribute to its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C23H25NO4 |

| Molecular Weight | 379.449 g/mol |

| LogP | 5.268 |

| PSA | 68.65 |

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimalarial Activity

Recent studies have shown that quinoline derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. While specific data on this compound's efficacy is limited, related quinoline derivatives have demonstrated potent activity through mechanisms such as the inhibition of translation elongation factor 2 (PfEF2) .

2. Anticancer Properties

Quinoline derivatives are often investigated for their anticancer potential. A study highlighted the anticancer effects of similar compounds on human cancer cell lines, suggesting that this compound may also possess cytotoxic properties against various cancer types .

3. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar quinoline derivatives have been noted for their ability to inhibit bacterial growth and could be explored further in this context .

The biological activity of this compound likely involves interactions with specific biological macromolecules such as enzymes or receptors. The presence of various functional groups allows for multiple modes of action, including enzyme inhibition and receptor modulation.

Case Studies and Research Findings

Several studies have investigated quinoline derivatives' biological activities:

- Antimalarial Efficacy : A series of quinoline derivatives were screened for their ability to inhibit P. falciparum, with some compounds displaying low nanomolar potency . Although specific data on this compound is not detailed in the literature, its structural similarity suggests it may exhibit comparable activity.

- Cytotoxicity in Cancer Cells : Research on related quinolines has shown promising results against various cancer cell lines, indicating that further investigation into this compound's effects could yield valuable insights into its potential as an anticancer agent .

- Antimicrobial Testing : Quinoline compounds have been evaluated for their antimicrobial properties against a range of pathogens, suggesting that this compound may also warrant similar testing .

Eigenschaften

IUPAC Name |

6-butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-5-6-7-15-10-14(2)22-17(11-15)18(23(25)26)13-19(24-22)16-8-9-20(27-3)21(12-16)28-4/h8-13H,5-7H2,1-4H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQCWCWBAMFZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C(=C1)C)N=C(C=C2C(=O)O)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365057 | |

| Record name | 6-butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-02-4 | |

| Record name | 6-Butyl-2-(3,4-dimethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-butyl-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.